molecular formula C8H10ClN3O2 B2531522 Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 2580203-05-8

Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B2531522
CAS No.: 2580203-05-8
M. Wt: 215.64
InChI Key: ZPOJSMSDQCPGMA-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound that features a fused imidazo-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1,2-diaminopropane with ethyl 2-chloroacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted imidazo-pyrazine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The fused ring system is believed to interact with biological targets in a specific manner, making it a valuable scaffold for drug design .

Medicine

In medicine, this compound and its derivatives are being explored for their potential therapeutic applications. They have shown promise in preclinical studies for the treatment of various diseases, including bacterial infections and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This gives it distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-14-7(13)6-5-4-10-2-3-12(5)8(9)11-6/h10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOJSMSDQCPGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCN2C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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